molecular formula C8H4F3NO2 B2672720 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- CAS No. 724466-52-8

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-

Cat. No.: B2672720
CAS No.: 724466-52-8
M. Wt: 203.12
InChI Key: JETJKRCFETYCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a benzisoxazole derivative featuring a hydroxyl group at position 6 and a trifluoromethyl (-CF₃) substituent at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding capabilities . This compound’s structural framework aligns with bioactive benzisoxazole derivatives, such as zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an antiseizure agent that modulates sodium and calcium ion channels .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-5-2-1-4(13)3-6(5)14-12-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETJKRCFETYCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724466-52-8
Record name 3-(trifluoromethyl)-1,2-benzoxazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- typically involves the formation of the benzisoxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group at the 3-position undergoes nucleophilic and electrophilic substitution under controlled conditions:

Reaction Type Reagents/Conditions Products Key Findings
Nucleophilic Substitution Sodium sulfite, chlorinating agents 3-(Sulfamoylmethyl)-1,2-benzisoxazoleHalogenation at the 5-position increases anticonvulsant activity .
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitrated derivatives at activated positionsThe CF₃ group directs substitution to the 4- and 7-positions of the benzene ring.

Mechanistic Notes :

  • The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating regioselective substitution.

  • Halogenation at the 5-position improves biological activity but increases neurotoxicity .

Oxidation and Reduction

The benzisoxazole ring and hydroxyl group participate in redox reactions:

Reaction Type Reagents Products Outcome
Oxidation KMnO₄ (acidic conditions)Benzisoxazole quinone derivativesOxidation of the hydroxyl group yields ketone or quinone moieties .
Reduction LiAlH₄ or catalytic hydrogenation1,3-Dihydro-2,1-benzisoxazolesRing reduction occurs without disrupting the CF₃ group .

Case Study :
Reduction of 1,2-benzisoxazol-6-ol derivatives with Zn/NH₄Cl produces 1,3-dihydro-2,1-benzisoxazoles, though over-reduction to anilines is a competing pathway .

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Products Applications
Suzuki-Miyaura Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl-functionalized benzisoxazolesUsed to synthesize kinase inhibitors .
Radical Trifluoromethylation CF₃SO₂Na, tBuONO CF₃-adducts at electron-rich sitesMetal-free conditions enable regioselective functionalization .

Mechanistic Insights :

  • Radical pathways involving CF₃SO₂Na generate trifluoromethyl radicals that react with the benzisoxazole core .

  • Palladium catalysts facilitate coupling at the 6-hydroxyl position without ring opening .

Cycloaddition and Ring-Opening Reactions

The benzisoxazole ring participates in cycloaddition and fragmentation:

Reaction Type Conditions Products Key Observations
[3+2] Cycloaddition Cu(I) catalysts, alkynesIsoxazole-fused polycyclesEnhanced regioselectivity due to CF₃ electronic effects .
Acid-Mediated Ring Opening HCl (concentrated), heat2-Amino-5-(trifluoromethyl)phenolRing cleavage occurs under strong acidic conditions.

Comparative Reactivity with Analogues

The trifluoromethyl group distinguishes this compound from related benzisoxazoles:

Compound Key Reactivity Differences
1,2-Benzisoxazole (no CF₃ group)Lower electrophilicity; substitutions occur at less activated positions.
3-(Trifluoromethyl)-1,2-benzoxazoleReduced ring strain increases stability but lowers reactivity toward nucleophiles .

Mechanistic Highlights

  • Electrophilic Activation : The CF₃ group increases ring electrophilicity, directing substitutions to meta and para positions.

  • Radical Pathways : CF₃ radicals generated from hypervalent iodine reagents (e.g., Togni’s reagent) enable trifluoromethylation under metal-free conditions .

Scientific Research Applications

Overview

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a chemical compound that has garnered attention in various fields due to its unique structural properties and potential applications. This compound features a benzisoxazole ring with a trifluoromethyl group, which significantly influences its chemical behavior and biological activity.

Medicinal Chemistry

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- has been explored for its potential in medicinal chemistry, particularly in drug development. The compound's interactions with biological targets can lead to the discovery of new therapeutic agents. Notably, it has been investigated for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, offering potential treatment options for conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It has been studied as a modulator of receptor activity, particularly in relation to the 5-HT4 receptor, which is implicated in gastrointestinal disorders and neurological diseases .

Agriculture

The compound has demonstrated herbicidal properties, particularly against undesirable plant species while being selective towards crops like rice and soybeans. Research indicates that benzisoxazole derivatives can effectively control weed populations without adversely affecting crop yields . This application is crucial for sustainable agriculture practices.

Material Science

In material science, 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is used as a precursor in synthesizing advanced materials with enhanced stability and reactivity. Its unique properties allow for the creation of polymers and coatings with improved performance characteristics .

Case Study 1: Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from 1,2-benzisoxazol-6-ol, 3-(trifluoromethyl)-. For instance, derivatives have been identified as Pim-1 kinase inhibitors, which play a role in various cancers. These studies suggest that modifications to the benzisoxazole structure can yield compounds with significant anti-proliferative effects against cancer cell lines .

Case Study 2: Herbicide Development

A patent describes the effectiveness of benzisoxazole compounds in controlling weeds without harming crops such as corn and wheat. The research emphasizes the need for selective herbicides that can improve crop management and reduce reliance on broad-spectrum herbicides .

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Substituents (Position) Key Structural Features Reference CAS/Study
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- -CF₃ (3), -OH (6) Electron-withdrawing -CF₃, polar -OH Target Compound
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole -CH(Cl)Ph (3), -CH₃ (6) Bulky chloro(phenyl)methyl group, non-polar -CH₃
3-Methyl-1,2-benzisoxazol-6-ol -CH₃ (3), -OH (6) Electron-donating -CH₃, polar -OH CAS 875-66-1
1,2-Benzisoxazol-4-ol, 3-(2-methoxyphenyl)- -2-MeOPh (3), -OH (4) Methoxyphenyl (electron-rich), -OH at C4 CAS 501838-20-6

Key Observations:

  • Trifluoromethyl (-CF₃) vs. Chloro(phenyl)methyl (-CH(Cl)Ph): The -CF₃ group in the target compound is smaller and more electronegative than the bulky -CH(Cl)Ph group in .
  • Hydroxyl Position (C6 vs. C4): The -OH group at C6 (target compound) vs. C4 (CAS 501838-20-6) alters hydrogen-bonding networks. C6-OH may enhance solubility compared to C4-OH, which is sterically hindered by the adjacent isoxazole ring .
  • Methyl (-CH₃) vs.

Physicochemical and Crystallographic Properties

Table 2: Molecular Geometry and Packing

Compound Bond Angles/Deviations Crystal Packing Stabilization Reference
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- Data not available in evidence Inferred van der Waals -
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole C10–C9–C3: 113.4°; C9–C3–C3a: 132.1° Van der Waals interactions

Key Observations:

  • The chloro(phenyl)methyl derivative () exhibits significant angle deviations (e.g., C9–C3–C3a: 132.1° vs. ideal 120°) due to steric repulsion between substituents. The trifluoromethyl analog may exhibit less distortion due to its smaller size.
  • Crystal packing in benzisoxazoles is typically stabilized by van der Waals forces, as seen in . The -CF₃ group’s hydrophobicity may further enhance crystalline stability in the target compound.

Notes

Synthesis Considerations: The target compound’s synthesis may follow routes similar to , leveraging nucleophilic substitution or cyclization reactions.

Stability: The -CF₃ group’s strong C-F bonds suggest superior chemical stability compared to -CH(Cl)Ph or -CH₃ derivatives.

Research Gaps: Detailed crystallographic data and in vivo pharmacological profiles for 1,2-benzisoxazol-6-ol, 3-(trifluoromethyl)- remain unreported in the provided evidence.

Biological Activity

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • IUPAC Name : 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
  • CAS Number : 724466-52-8
  • Molecular Formula : C8H6F3N1O2
  • Molecular Weight : 205.14 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this benzisoxazole derivative.

Anticonvulsant Activity

Research indicates that derivatives of benzisoxazole exhibit significant anticonvulsant properties. A study on various 3-substituted benzisoxazole derivatives demonstrated that specific modifications could enhance their efficacy as anticonvulsants. The introduction of halogen atoms at specific positions was noted to increase activity, while other substitutions could lead to decreased efficacy or neurotoxicity .

CompoundActivityNotes
3-(sulfamoylmethyl)-1,2-benzisoxazolePromising anticonvulsantHigh NTD50/ED50 ratio
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-Anticonvulsant potentialUnder investigation

Antimicrobial Properties

Benzisoxazole derivatives have been investigated for their antimicrobial properties. The introduction of the trifluoromethyl group is hypothesized to enhance the interaction with microbial targets, potentially leading to increased antibacterial activity. Studies have shown that similar compounds can inhibit bacterial growth effectively .

Cytotoxic Effects

The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays revealed that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins .

The biological activity of 1,2-benzisoxazol-6-ol, 3-(trifluoromethyl)- is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism or bacterial cell wall synthesis.
  • Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors, leading to altered signaling pathways associated with convulsions or microbial resistance.

Case Study 1: Anticonvulsant Efficacy

A recent study evaluated the anticonvulsant efficacy of various benzisoxazole derivatives in animal models. The results indicated that compounds with a trifluoromethyl substitution exhibited a significant reduction in seizure frequency compared to controls. This suggests a potential therapeutic application in epilepsy management .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, 1,2-benzisoxazol-6-ol derivatives were tested against a panel of bacterial strains. The results showed promising activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. Table 1. Key Synthetic Parameters for 3-(Trifluoromethyl)-1,2-Benzisoxazole Derivatives

ParameterOptimal RangeImpact on YieldReference
Catalyst (Pd loading)0.2–0.3 mmol per 5 mmol substrate70–85%
Solvent SystemTHF/Et3N (1:1)Prevents hydrolysis
Reaction Temperature55–80°C>90°C degrades CF3

Q. Table 2. Structural Data from X-ray Crystallography

Bond/AngleValueReference
C3–C9 (CF3)1.48 Å
Dihedral Angle (CF3/Benzisoxazole)70.33°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.